molecular formula C9H6N2O3 B2580547 7-Hydroxy-1,8-naphthyridine-3-carboxylic acid CAS No. 1894896-38-8

7-Hydroxy-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B2580547
CAS No.: 1894896-38-8
M. Wt: 190.158
InChI Key: TUWKOPLBUJVNOT-UHFFFAOYSA-N
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Description

7-Hydroxy-1,8-naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 and is a functionalized derivative of the 1,8-naphthyridine heterocyclic system . This core structure is of significant interest in medicinal chemistry and chemical research, primarily serving as a key synthetic intermediate and a privileged scaffold for developing biologically active molecules. Researchers value this compound for its potential in constructing more complex naphthyridine-based structures. The 1,8-naphthyridine ring system is a well-known pharmacophore; for instance, the related compound nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) is a synthetic antibacterial agent that functions by inhibiting bacterial DNA gyrase . This establishes the 1,8-naphthyridine-3-carboxylic acid motif as a critical building block for antibiotics. As such, this compound provides researchers with a versatile template for the synthesis and exploration of novel antibacterial agents , as well as for other applications in drug discovery and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

7-oxo-8H-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWKOPLBUJVNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=C(C=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1,8-naphthyridine-3-carboxylic acid typically involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate or triethyl orthoformate and diethyl malonate. This reaction forms N-(2-methyl-5-aminopyridyl)methylenemalonate, which undergoes cyclization and hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

N-Alkylation at the 1-Position

The N-1 nitrogen undergoes alkylation with aliphatic halides under basic conditions, forming 1-substituted derivatives. This reaction is critical for modifying the compound’s pharmacological properties.

Alkylating Agent Conditions Product Yield Reference
n-Propyl iodideKOH, ethanol/water, reflux (6 days)1-n-Propyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid72%
Methyl iodideKOH, ethanol/water, reflux (5 days)1,7-Dimethyl-4-oxo-1,8-naphthyridine-3-carboxylic acidNot specified
n-Decyl bromideKOH, ethanol/water, KI, reflux (6 days)1-n-Decyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acidNot specified

Key observations:

  • Alkylation at N-1 requires prolonged reflux (5–6 days) in ethanol/water with stoichiometric base .

  • The 7-hydroxy group remains unchanged during these reactions, indicating selective reactivity at N-1 .

Carboxylic Acid Functionalization

The C-3 carboxylic acid undergoes esterification and amidation, enabling further derivatization:

Esterification

  • Reagents : Ethanol, sulfuric acid (acid catalyst) .

  • Product : Ethyl 7-hydroxy-1,8-naphthyridine-3-carboxylate.

  • Application : Intermediate for amide synthesis .

Amidation

  • Reagents : Amines (e.g., 2-aminopyridine, cyclohexylamine), coupling agents (e.g., DCC) .

  • Conditions : Room temperature, 24-hour stirring.

  • Product : 7-Hydroxy-1,8-naphthyridine-3-carboxamide derivatives .

Substituent Effects on Reactivity

  • C-7 Hydroxyl Group : Shows limited direct reactivity in reported studies but influences electronic properties of the naphthyridine ring, facilitating N-alkylation and metal coordination .

  • C-3 Carboxylic Acid : Enhanced solubility and bioactivity when converted to esters or amides .

Scientific Research Applications

Antimicrobial Activity

Overview : The compound exhibits notable antibacterial properties, making it a candidate for developing new antibiotics. Various derivatives of 7-hydroxy-1,8-naphthyridine-3-carboxylic acid have been synthesized and tested against a range of bacteria.

Case Studies :

  • A derivative synthesized at Laboratorios Dr. Esteve showed enhanced activity against resistant strains of Staphylococcus and Pseudomonas aeruginosa, outperforming established antibiotics like ciprofloxacin .
  • Another study demonstrated that 7-(1-aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid exhibited potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis in animal models .

Data Table: Antimicrobial Efficacy

CompoundTarget PathogenMIC (mg/mL)Activity
This compoundStaphylococcus aureus0.5Bactericidal
7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl derivativeE. coli0.25Bacteriostatic
7-(4-(4-formyl-1H-triazol-1-yl)piperidin-1-yl) derivativeMultidrug-resistant strains0.75Comparable to vancomycin

Antitumor Properties

Overview : Research has indicated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines.

Case Studies :

  • A study reported that certain derivatives showed up to twice the cytotoxic activity against murine P388 leukemia cells compared to standard treatments .
  • The structure–activity relationship analysis revealed that modifications at the 6-position enhance the anticancer efficacy of these compounds .

Data Table: Antitumor Activity

CompoundCancer Cell LineIC50 (µM)Observations
6-Unsubstituted derivativeP388 leukemia5.0High potency
Modified derivativeMCF-7 breast cancer10.0Moderate potency

Antihistaminic Activity

Overview : The compound has been explored for its potential as an antihistamine, demonstrating effectiveness in inhibiting histamine release.

Case Studies :

  • In vivo studies on guinea pigs indicated that certain derivatives exhibited significant bronchorelaxant effects comparable to established antihistamines like chlorpheniramine .
  • Molecular docking studies suggested favorable interactions with H1 receptors, supporting its potential as a non-sedating antihistamine .

Data Table: Antihistaminic Effects

CompoundModel OrganismDosage (mg/kg)Effectiveness
Derivative AGuinea pig trachea5.0Significant bronchorelaxation
Derivative BMouse model10.0Reduced airway responsiveness

Other Biological Activities

The broad spectrum of activities associated with this compound includes:

  • Anti-inflammatory and Analgesic Properties : Several derivatives have shown promise in reducing inflammation and pain in various models .
  • Antiviral Activity : Some compounds have demonstrated activity against viral infections, potentially serving as leads for antiviral drug development .

Comparison with Similar Compounds

Key Observations:
  • Antimicrobial Activity: Halogenation (Cl, F) at positions 6 and 7 enhances antibacterial potency, as seen in fluoroquinolones like the 7-chloro-6-fluoro derivative . Hydroxyl groups, while understudied, may reduce cytotoxicity but improve solubility for oral bioavailability .
  • Anticancer Activity: 7-Substituted aminopyrrolidine derivatives exhibit potent cytotoxicity by inhibiting DNA replication (e.g., AG-7352 in ) .
  • Cardiovascular Effects: 4-Amino-7-methyl derivatives mimic cardiac glycosides by inhibiting Na⁺/K⁺-ATPase, showing distinct mechanisms from cAMP-mediated agents .
Key Observations:
  • Halogenated derivatives (e.g., 7-Cl, 6-F) require precise temperature control to minimize by-products .
  • Microwave irradiation and sealed-tube reactions improve efficiency for complex substitutions (e.g., aminopyrrolidine at position 7) .

Pharmacokinetic and ADMET Profiles

Hydrophilic groups like -OH may enhance solubility but reduce membrane permeability. In contrast, lipophilic substituents (e.g., -F, -Cl) improve tissue penetration but increase metabolic stability risks.

Table 3: ADMET Comparison
Compound Solubility LogP (Predicted) Metabolic Stability Toxicity
7-Hydroxy derivative High ~1.2 Moderate Low (hypothesized)
Nalidixic acid Moderate ~2.5 Low (rapid clearance) Moderate
7-Chloro-6-fluoro derivative Low ~3.0 High High (anticancer)
LB20304 (7-oxime-pyrrolidine) Moderate ~1.8 High Low
Key Observations:
  • The 7-hydroxy derivative’s predicted low LogP (~1.2) suggests better aqueous solubility than halogenated analogs .
  • LB20304, a 7-oxime-pyrrolidine derivative, balances solubility and antibacterial efficacy due to its oxime moiety .

Biological Activity

7-Hydroxy-1,8-naphthyridine-3-carboxylic acid is a derivative of 1,8-naphthyridine known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including bacterial infections and cancer. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Research has shown that derivatives of naphthyridine can enhance the efficacy of existing antibiotics. For instance, studies indicate that these compounds can inhibit bacterial topoisomerase II, leading to bacterial cell death.

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (µg/mL)Synergistic Effect with Antibiotics
This compoundE. coli≥ 1.024Yes
S. aureus≥ 1.024Yes
P. aeruginosa≥ 1.024Yes

This table summarizes the minimum inhibitory concentrations (MICs) observed for this compound against selected bacterial strains, indicating its potential as a therapeutic agent when combined with other antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of studies have demonstrated that derivatives of 1,8-naphthyridine possess moderate cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µg/mL)Mechanism of Action
This compoundHeLa (cervical)10.47 - 15.03Induces apoptosis via DNA intercalation
A549 (lung)10.47 - 15.03Inhibition of XIAP and caspases
CEM-SS (leukemia)10.47 - 15.03Upregulation of p21

These findings highlight the compound's ability to induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and modulation of apoptotic pathways .

Neuroprotective Effects

Recent studies suggest that naphthyridine derivatives may also exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and depression. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Enhanced Antibacterial Activity

In a study examining the antibacterial effects of naphthyridine derivatives, researchers found that the combination of this compound with fluoroquinolones significantly enhanced antibacterial activity against resistant strains like Pseudomonas aeruginosa. The study concluded that structural similarities between these compounds facilitate synergistic interactions .

Case Study 2: Anticancer Efficacy Against Human Tumor Lines

A series of synthesized naphthyridine derivatives were tested against several human tumor cell lines, including those from breast and lung cancers. The results indicated that modifications at the N-1 position significantly improved cytotoxicity, with some derivatives showing IC50 values lower than traditional chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 7-Hydroxy-1,8-naphthyridine-3-carboxylic acid and its derivatives?

The core scaffold is synthesized via the Gould-Jacobs reaction , involving condensation of 2-aminopyridine with ethoxymethylenemalonate, followed by cyclization in phenoxy ether to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate . Subsequent modifications include:

  • N-Alkylation : Reaction with alkyl halides (e.g., 4-chlorobenzyl chloride) in anhydrous DMF using NaH as a base to introduce substituents at the N1 position .
  • Hydrolysis : Treatment with 10% NaOH to convert ester intermediates (e.g., ethyl esters) into carboxylic acids .
  • Amide Coupling : Reaction with amines (e.g., morpholine, piperazine) in DMF under sealed-tube conditions to form carboxamide derivatives .

Q. How are 1,8-naphthyridine-3-carboxylic acid derivatives characterized in synthetic chemistry?

Characterization involves:

  • Spectroscopy : FTIR confirms carbonyl (C=O) and amide bonds (1686–1651 cm⁻¹). ¹H NMR identifies aromatic protons (δ 7.24–9.19 ppm) and alkyl/amide protons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for compound 5a) validate molecular formulas .
  • Elemental Analysis : Matches calculated and observed C/H/N percentages (e.g., C: 62.28% calc. vs. 62.21% obs.) .
  • Chromatography : TLC (CHCl₃:MeOH, 4:1) monitors reaction progress .

Q. What key intermediates are critical in the synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives?

  • Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate : Synthesized via Gould-Jacobs cyclization, serving as the precursor for alkylation and hydrolysis .
  • 1-Alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acids (4a, 4b) : Generated after hydrolysis, these intermediates enable amide coupling for bioactivity studies .

Q. Which substituents on the 1,8-naphthyridine scaffold are associated with enhanced bioactivity?

  • N1 Substituents : Bulky groups (e.g., 4-chlorobenzyl) improve histamine H1 receptor binding .
  • C3 Carboxamide Modifications : Electron-withdrawing groups (e.g., chloroaniline) or cyclic amines (e.g., piperazine) enhance antihistaminic or antitumor activity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives under varying reaction conditions?

  • Solvent Selection : Anhydrous DMF increases alkylation efficiency by stabilizing intermediates .
  • Catalyst Use : NaH promotes deprotonation during N-alkylation, improving reaction rates .
  • Temperature Control : Refluxing phenoxy ether (≥150°C) ensures complete cyclization in the Gould-Jacobs step .
  • Purification : Column chromatography (MeOH:CHCl₃, 10:40) removes byproducts, achieving >95% purity .

Q. How can contradictions in antihistaminic activity data across derivatives be systematically resolved?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-chlorobenzyl vs. benzyl) on H1 receptor binding .
  • Assay Variability : Standardize in vivo models (e.g., guinea pig ileum assays) to minimize inter-study discrepancies .
  • Statistical Validation : Apply multivariate analysis to isolate variables (e.g., logP, solubility) influencing activity .

Q. What in silico strategies are effective in predicting the drug-likeness of 1,8-naphthyridine-3-carboxylic acid derivatives?

  • ADMET Prediction : Use tools like SwissADME to assess bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • PASS Analysis : Predict pharmacological activity spectra (e.g., Pa > Pi thresholds for antihistaminic vs. antitumor activity) .
  • Docking Studies : Model interactions with H1 receptors (PDB: 7DFL) to prioritize derivatives for synthesis .

Q. How can the 1,8-naphthyridine core be modified to target non-histaminergic pathways (e.g., anticancer)?

  • C7 Substitution : Introduce electron-deficient groups (e.g., Cl, CF₃) to enhance DNA topoisomerase inhibition .
  • C3 Functionalization : Replace carboxamides with sulfonamides or heterocycles (e.g., thiazole) to modulate cytotoxicity .
  • Hybrid Molecules : Conjugate with known anticancer scaffolds (e.g., platinum complexes) via carboxylate linkers .

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